molecular formula C8H8ClNO3 B1281572 2-Amino-6-chloro-3-methoxybenzoic acid CAS No. 67303-47-3

2-Amino-6-chloro-3-methoxybenzoic acid

Cat. No. B1281572
CAS RN: 67303-47-3
M. Wt: 201.61 g/mol
InChI Key: PYXKVCKQZJCFTF-UHFFFAOYSA-N
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Description

The compound of interest, 2-Amino-6-chloro-3-methoxybenzoic acid, is a derivative of benzoic acid with specific functional groups that include an amino group, a chloro substituent, and a methoxy group. This structure is closely related to compounds that have been studied for their potential biological activities and interactions with various receptors in the body. For instance, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and found to be potent agonists and antagonists for 5-HT4 receptors, which are important in gastrointestinal motility and other physiological processes .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-6-methoxybenzothiazole, has been achieved through cyclization reactions involving anisidine and sodium thiocyanate, catalyzed by Br2-CH3COOH. A gradient temperature control method was employed to improve the reaction's suitability for industrial applications, yielding a high purity product confirmed by HPLC and NMR . Although the exact synthesis of 2-Amino-6-chloro-3-methoxybenzoic acid is not detailed in the provided papers, similar synthetic routes involving cyclization and substitution reactions could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-6-chloro-3-methoxybenzoic acid has been studied using various spectroscopic techniques. For example, the structure of 4-amino-5-chloro-2-methoxybenzoic acid was optimized using density functional theory (DFT) with a 6-311++G(d,p) basis set. Vibrational frequencies were calculated and compared with experimental data, yielding good agreement between observed and calculated frequencies . These methods could be applied to analyze the molecular structure of 2-Amino-6-chloro-3-methoxybenzoic acid as well.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. For instance, 6-methoxybenzo[b]furan-3(2H)-one reacted with 2-aryl-1,1-dicyanoethylenes to afford substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans . This indicates that the methoxy and amino groups on the benzene ring can participate in reactions leading to complex heterocyclic systems. Such reactivity could be expected for 2-Amino-6-chloro-3-methoxybenzoic acid, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Amino-6-chloro-3-methoxybenzoic acid have been characterized using various analytical techniques. Spectroscopic methods such as FTIR, FT-Raman, UV, and NMR have been employed to determine fundamental modes, structural characteristics, and electronic properties . Additionally, the first-order hyperpolarizability and HOMO-LUMO analysis provide insights into the nonlinear optical properties and electronic transitions of these molecules . These analytical methods could be used to comprehensively analyze the physical and chemical properties of 2-Amino-6-chloro-3-methoxybenzoic acid.

Scientific Research Applications

Metabolite Synthesis and Detection

2-Amino-6-chloro-3-methoxybenzoic acid has been utilized in the synthesis of specific metabolites, such as the one found in metoclopramide. Maurich et al. (1994) synthesized a metabolite of metoclopramide, using 4-amino-5-chloro-2-methoxybenzoic acid. This metabolite was then identified in human urine, showcasing the compound's relevance in metabolic studies and drug metabolism research (Maurich, De Amici, & De Micheli, 1994).

Spectroscopy and Molecular Analysis

The compound has been subject to extensive spectroscopic analysis. Poiyamozhi et al. (2012) conducted a detailed study using FTIR, FT-Raman, UV, and NMR spectroscopy to analyze the molecular structure and electronic properties of a similar compound, 4-amino-5-chloro-2-methoxybenzoic acid. This type of research is crucial for understanding the chemical and physical properties of the compound, which has implications in various scientific applications, including material science and pharmaceuticals (Poiyamozhi, Sundaraganesan, Karabacak, Tanrıverdi, & Kurt, 2012).

Organic Synthesis

This compound is also significant in organic synthesis. Breuil-Desvergnes et al. (1999) explored its use in synthesizing 3-alkoxy and 3-amino pyrroles, demonstrating its versatility as a precursor or intermediate in organic synthesis processes (Breuil-Desvergnes, Compain, Vatèle, & Goré, 1999).

Conformational Studies

Chandler et al. (1964) conducted a study on the nuclear magnetic resonance, infrared, and ultraviolet spectra of ortho-substituted diphenyl ethers. This research, including compounds like 2-amino-6-chloro-3-methoxybenzoic acid, provides insights into the conformational properties of organic molecules, which is fundamental in understanding molecular interactions and stability (Chandler, Smith, & Moir, 1964).

Physico-Chemical Properties

Tudose et al. (2010) explored the synthesis of derivatives from 4-chloro-3,5-dinitrobenzoic acid, including compounds related to 2-amino-6-chloro-3-methoxybenzoic acid. They characterized these derivatives for their acid, fluorescence, and complexing properties, which is essential for developing materials with specific physico-chemical characteristics (Tudose et al., 2010).

Unnatural Amino Acid Research

Nowick et al. (2000) synthesized an unnatural amino acid using 5-amino-2-methoxybenzoic acid, a compound structurally similar to 2-amino-6-chloro-3-methoxybenzoic acid. This research has implications in peptide and protein engineering, expanding the toolbox for designing novel biomolecules (Nowick et al., 2000).

Antibacterial Activity

Chohan et al. (2003) investigated zinc complexes of Schiff bases derived from compounds like 2-amino-4-methoxybenzoic acid. Their research highlights the potential antibacterial properties of these complexes, contributing to the search for new antimicrobial agents (Chohan, Scozzafava, & Supuran, 2003).

Receptor Binding Studies

Iriepa et al. (2002) synthesized a series of 4-amino-5-chloro-2-methoxybenzoates and benzamides, evaluating their binding to various receptors. This type of research is crucial in drug discovery and pharmacology, where understanding receptor-ligand interactions is key (Iriepa et al., 2002).

Safety And Hazards

“2-Amino-6-chloro-3-methoxybenzoic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-6-chloro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXKVCKQZJCFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501549
Record name 2-Amino-6-chloro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloro-3-methoxybenzoic acid

CAS RN

67303-47-3
Record name Benzoic acid, 2-amino-6-chloro-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67303-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kushner, J Morton, JH Boothe… - Journal of the American …, 1953 - ACS Publications
… commercially available 5-chloro-2-methoxyaniline with chloral and hydroxylamine to the isatin synthesis followed by peroxide oxidation to 2-amino-6-chloro3-methoxybenzoic acid.3 …
Number of citations: 5 pubs.acs.org
D Ginsburg, R Pappo - Journal of the American Chemical Society, 1953 - ACS Publications
… commercially available 5-chloro-2-methoxyaniline with chloral and hydroxylamine to the isatin synthesis followed by peroxide oxidation to 2-amino-6-chloro3-methoxybenzoic acid.3 …
Number of citations: 18 pubs.acs.org

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